Sodium (2R,3R,4R,5R)-5-amino-2,3-dihydroxy-6-oxohexane-1,4-diyl bis(sulfate)
Overview
Description
Scientific Research Applications
Surfactant Synthesis and Properties
- Sodium derivatives, such as Sodium 4,6-(2-(N,N-bis-ethylhexylamino)-1,3,5-triazine-4,6-yl-amino) ethane sulfonate and related compounds, have been synthesized and their surface activity, including wetting ability, has been studied. These compounds show promise in applications requiring surfactants with unique properties (Hu, Zhu, Wang, & Cao, 2016).
Synthesis of Novel Compounds
- Research has explored the synthesis of complex molecules such as Bis(diorganylamino)dihalo-1,3-diboroxanes from controlled hydrolysis and their subsequent transformation into various organic compounds (Maringgele, Noltemeyer, & Meller, 1997).
Catalysis and Asymmetric Synthesis
- Sodium derivatives have been used in catalytic asymmetric hydroformylation processes, utilizing specific ligands and rhodium complexes. This has implications in the synthesis of chiral molecules and pharmaceuticals (Hayashi, Tanaka, Ikeda, & Ogata, 1979).
Crystallography and Structural Analysis
- Studies on sodium complexes, like sodium iodide complexes of certain compounds, provide insights into molecular conformations and hydrogen-bonding patterns, contributing to the understanding of crystallography (Xiao, Voll, Billodeaux, Fronczek, & Younathan, 2001).
Safety and Hazards
This compound has several safety precautions associated with it. For example, it should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source . It should also be handled under inert gas and protected from moisture . More detailed safety information can be found in the Material Safety Data Sheet (MSDS) for this compound .
Properties
IUPAC Name |
disodium;[(2R,3R,4R,5R)-2-amino-4,5-dihydroxy-1-oxo-6-sulfonatooxyhexan-3-yl] sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO11S2.2Na/c7-3(1-8)6(18-20(14,15)16)5(10)4(9)2-17-19(11,12)13;;/h1,3-6,9-10H,2,7H2,(H,11,12,13)(H,14,15,16);;/q;2*+1/p-2/t3-,4+,5+,6+;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRQXYRXQGQVSS-FAOVPRGRSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)N)OS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)N)OS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NNa2O11S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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